N~2~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Overview
Description
N~2~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with N-phenylpyrrolidine-1,2-dicarboxylic anhydride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase the yield and purity of the product. Continuous flow reactors and automated synthesis systems can also be employed to improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial effects. Additionally, it can interact with cellular receptors involved in inflammation and cancer, leading to the suppression of these pathological conditions.
Comparison with Similar Compounds
N~2~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups, which can influence their potency, selectivity, and pharmacokinetic properties. The unique combination of the pyrrolidine and phenyl groups in N2-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-N-phenylpyrrolidine-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-13-19-20-15(24-13)18-14(22)12-9-6-10-21(12)16(23)17-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,17,23)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWRGACWBCTBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN2C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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